molecular formula C6H9N3O B1512468 (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine CAS No. 1082420-52-7

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B1512468
CAS No.: 1082420-52-7
M. Wt: 139.16 g/mol
InChI Key: OHHMKIRNPAHPPV-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine: is a heterocyclic organic compound characterized by its unique structure, which includes a cyclopropyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 5-cyclopropyl-1,2,4-oxadiazol-3-ylamine with formaldehyde in the presence of a reducing agent.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.

  • Substitution: Substitution reactions involving the replacement of functional groups can be carried out using appropriate reagents.

Common Reagents and Conditions:

  • Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine can be compared with other similar compounds, such as 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine and 5-cyclopropyl-1,2,4-oxadiazol-3-ylamine

Comparison with Similar Compounds

  • 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine

  • 5-cyclopropyl-1,2,4-oxadiazol-3-ylamine

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Properties

IUPAC Name

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-3-5-8-6(10-9-5)4-1-2-4/h4H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHMKIRNPAHPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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